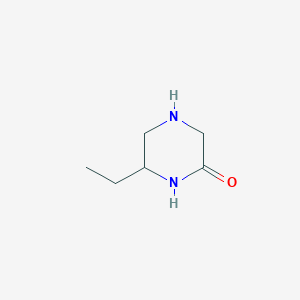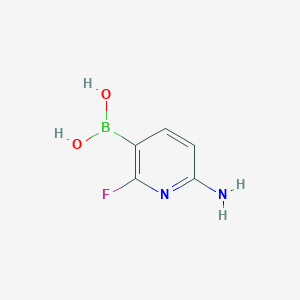![molecular formula C8H13BN2O2 B12274645 Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- CAS No. 1286784-21-1](/img/structure/B12274645.png)
Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is part of a broader class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a boronate ester or boronic anhydride.
Reduction: Reduction reactions can transform the boronic acid into a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronate esters or anhydrides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in molecular recognition and enzyme inhibition. The compound can bind to active site serines in enzymes, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a pyridine ring.
Methylboronic acid: Contains a methyl group instead of the pyridine ring.
Benzylboronic acid: Features a benzyl group in place of the pyridine ring.
Uniqueness
Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- is unique due to its specific structure, which combines the properties of boronic acids with the functional versatility of a pyridine ring. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to simpler boronic acids .
Eigenschaften
CAS-Nummer |
1286784-21-1 |
|---|---|
Molekularformel |
C8H13BN2O2 |
Molekulargewicht |
180.01 g/mol |
IUPAC-Name |
[5-(propan-2-ylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-6(2)11-8-3-7(9(12)13)4-10-5-8/h3-6,11-13H,1-2H3 |
InChI-Schlüssel |
NZDFNHBQGQIPOE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1)NC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12274567.png)



![Ethanone, 1-[2-(2-furanyl)-1,6-dihydro-4-methyl-6-thioxo-5-pyrimidinyl]-](/img/structure/B12274600.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B12274609.png)

![5-Bromo-6-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12274624.png)
![4,6-Difluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole](/img/structure/B12274633.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274663.png)
